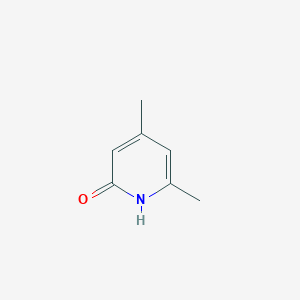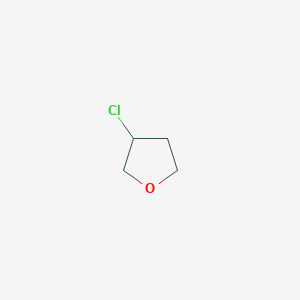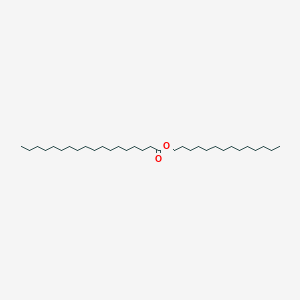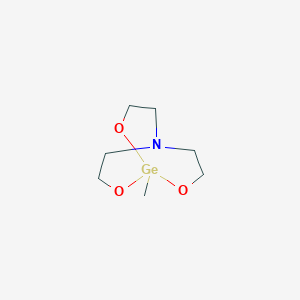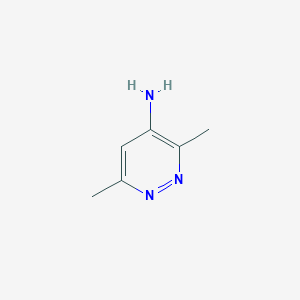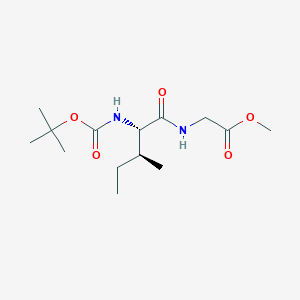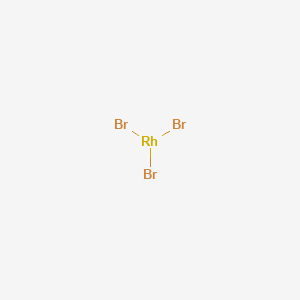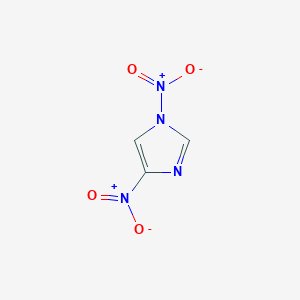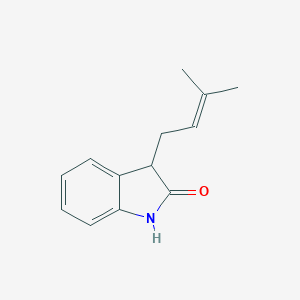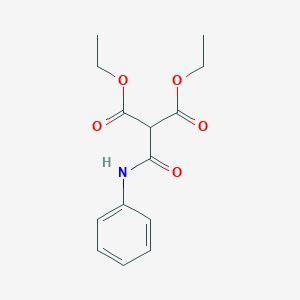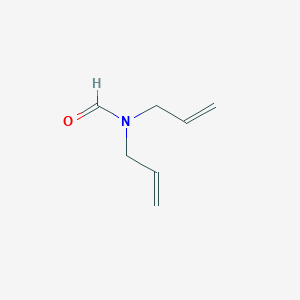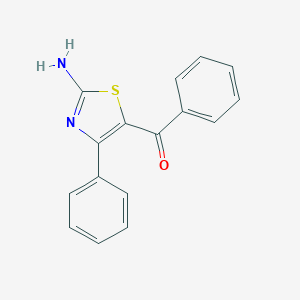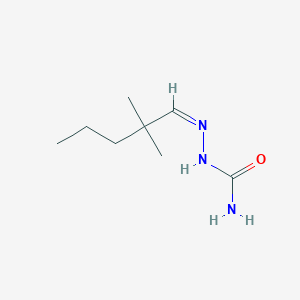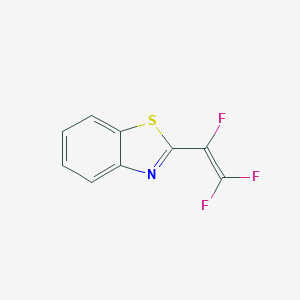![molecular formula C21H14 B094285 pentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene CAS No. 194-58-1](/img/structure/B94285.png)
pentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
pentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene is a polycyclic aromatic hydrocarbon that consists of three fused benzene rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[c,g]fluorene typically involves cyclodehydration methods. One common approach is the reaction of 2,7-dibromo-9-fluorenone with 1-naphthol in the presence of methane sulfonic acid at elevated temperatures . This reaction yields dibenzo[c,g]fluorene through a series of cyclization and dehydration steps.
Industrial Production Methods: Industrial production of dibenzo[c,g]fluorene often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve industrial-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: pentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert dibenzo[c,g]fluorene to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Dihydro derivatives of dibenzo[c,g]fluorene.
Substitution: Various substituted dibenzo[c,g]fluorene derivatives.
Wissenschaftliche Forschungsanwendungen
pentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Light-Emitting Devices: The compound is utilized in the development of light-emitting materials for display technologies.
Chemical Synthesis: this compound serves as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of dibenzo[c,g]fluorene in various applications is primarily based on its electronic properties. In organic electronics, the compound’s ability to delocalize π-electrons across its aromatic rings facilitates efficient charge transport and light emission. The molecular targets and pathways involved include interactions with electron-accepting and electron-donating materials, which enhance the performance of electronic devices .
Vergleich Mit ähnlichen Verbindungen
Fluorene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Dibenzofluorene: A related compound with similar structural features but different electronic properties.
Uniqueness: pentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene stands out due to its unique combination of structural rigidity and electronic properties, making it highly suitable for applications in organic electronics and light-emitting devices. Its ability to undergo various chemical modifications further enhances its versatility in scientific research .
Eigenschaften
IUPAC Name |
pentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14/c1-3-7-18-14(5-1)9-11-16-13-17-12-10-15-6-2-4-8-19(15)21(17)20(16)18/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKKJSVJRRFRHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C1C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
